N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide is a complex organic compound that features a benzodioxole moiety and a tosylpiperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole derivative, followed by the introduction of the tosylpiperidine moiety. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The final step usually involves the acylation of the intermediate product to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The tosyl group can be reduced under specific conditions to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiolates.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Azide or thiolate substituted products.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The tosylpiperidine group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-piperidinyl)acetamide: Lacks the tosyl group, which may result in different biological activity.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpyrrolidin-2-yl)acetamide: Contains a pyrrolidine ring instead of a piperidine ring, which can affect its chemical reactivity and biological properties.
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the presence of both the benzodioxole and tosylpiperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-16-5-8-19(9-6-16)30(26,27)24-11-3-2-4-18(24)13-22(25)23-14-17-7-10-20-21(12-17)29-15-28-20/h5-10,12,18H,2-4,11,13-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYDLCZMWBJUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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